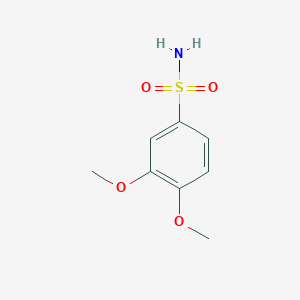

3,4-Dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNPUULYGXXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350450 | |

| Record name | 3,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63624-27-1 | |

| Record name | 3,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dimethoxybenzenesulfonamide Analogues

Established Synthetic Routes to 3,4-Dimethoxybenzenesulfonamide Core Structures

The most fundamental and widely employed method for constructing the this compound core involves the reaction of a key intermediate, 3,4-dimethoxybenzenesulfonyl chloride , with a suitable nitrogen nucleophile, typically ammonia (B1221849) or a primary or secondary amine. nih.govmdpi.com This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The synthesis is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov For instance, the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide is achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with 3,4-difluoroaniline (B56902) in triethylamine. nih.govnih.gov The formation of primary sulfonamides (where the nitrogen is unsubstituted) utilizes ammonia or ammonia surrogates. acs.org

The precursor, 3,4-dimethoxybenzenesulfonyl chloride, is itself typically synthesized via the chlorosulfonation of veratrole (1,2-dimethoxybenzene) using chlorosulfonic acid. This electrophilic aromatic substitution introduces the -SO2Cl group onto the benzene (B151609) ring. The starting materials for the 3,4-dimethoxybenzene moiety can often be traced back to readily available natural products, such as eugenol (B1671780) or vanillin, which can be chemically modified to produce the necessary precursors. ijcea.orgprepchem.com

Strategies for Functionalization and Diversification of this compound Derivatives

The versatility of the sulfonamide scaffold allows for extensive chemical modification to create large libraries of analogues for various applications. nih.gov Diversification can be achieved by altering the substituents on the sulfonamide nitrogen, modifying the aromatic scaffold itself, or incorporating multiple sulfonamide units.

The most direct strategy for diversification is N-substitution, which involves varying the amine component used in the reaction with 3,4-dimethoxybenzenesulfonyl chloride. This approach allows for the introduction of a wide range of functional groups and structural motifs onto the sulfonamide nitrogen. The amine can be a simple alkyl or aryl amine, or a more complex molecule containing other functionalities. mdpi.comorganic-chemistry.org

Recent advancements have introduced alternative methods to the classical approach. One such method involves the use of N-silylamines, such as N-(trimethylsilyl)morpholine, which react efficiently with sulfonyl chlorides. nih.gov This reaction is driven by the formation of the highly stable silicon-chlorine bond and can often be performed under neat (solvent-free) conditions, providing the desired sulfonamide in high yield. nih.gov

Altering the core 3,4-dimethoxybenzene structure or appending heterocyclic rings are key strategies for creating novel derivatives. nih.gov Combining a sulfonamide with a nitrogen-containing heterocycle is a particularly effective approach in drug design, as these motifs are found in a large number of pharmaceuticals. nih.govresearchgate.net

There are two primary approaches to incorporating heterocycles:

Using a Heterocyclic Amine: A heterocyclic amine (e.g., morpholine, piperazine) can be used as the nucleophile in the initial sulfonamide synthesis, directly linking the heterocycle to the sulfonamide nitrogen. mdpi.commdpi.com

Building the Heterocycle: The sulfonamide itself can be used as a reagent or building block in the subsequent construction of a heterocyclic ring system. nih.gov

Furthermore, modern synthetic methods enable late-stage functionalization of the aromatic ring. Techniques involving transition-metal-catalyzed C-H activation allow for the direct modification of C-H bonds on the benzene ring of a pre-formed sulfonamide, enabling the introduction of various groups (e.g., aryl, alkyl, halogen) with high regioselectivity. researchgate.net This strategy is powerful for rapidly generating analogues from a common intermediate. researchgate.net

Bis-sulfonamides are molecules that contain two sulfonamide functional groups. While the specific compound "EDBDMB" is not detailed in the surveyed literature, the general synthetic principles for creating such molecules are well-established. These dimeric structures can be synthesized through two main pathways:

Diamine Pathway: Reacting a diamine (e.g., ethylenediamine, 1,4-diaminobenzene) with two equivalents of 3,4-dimethoxybenzenesulfonyl chloride.

Di-sulfonyl Chloride Pathway: Reacting a molecule containing two sulfonyl chloride groups with two equivalents of an amine.

This approach allows for the creation of larger, often symmetrical molecules where two this compound units are tethered together. This strategy has been noted as a way to introduce multiple pharmacophores into a single molecule. mdpi.com

Advancements in Catalytic and Multicomponent Synthesis Approaches

While classical methods for sulfonamide synthesis are robust, recent years have seen the development of more efficient, milder, and versatile catalytic and multicomponent strategies.

Transition-metal catalysis has provided powerful tools for forming the S-N bond and for derivatizing the resulting sulfonamides. Catalytic systems based on manganese, ruthenium, and iridium have been developed for the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents under mild conditions. organic-chemistry.org Copper-catalyzed reactions are also widely used for coupling sulfonamides with various partners. organic-chemistry.org

Furthermore, innovative catalytic methods are emerging for the synthesis of the sulfonyl chloride precursors themselves. For example, a copper-catalyzed method allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides, providing a valuable alternative to traditional, often harsh, chlorosulfonation conditions. acs.org Other advanced approaches include visible-light-induced reactions and the use of SO2 surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which avoids the direct handling of toxic sulfur dioxide gas. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a highly efficient route to complex sulfonamides. acs.orgthieme-connect.com These reactions are prized for their atom economy and procedural simplicity, allowing for the rapid generation of diverse molecular libraries from simple building blocks. researchgate.net

Compound and Synthesis Summary Tables

The following tables provide a summary of the key chemical compounds mentioned and the synthetic strategies discussed in this article.

Table 1: Key Chemical Compounds

| Compound Name | Core Structure/Reagent |

|---|---|

| This compound | The primary sulfonamide scaffold. |

| 3,4-Dimethoxybenzenesulfonyl chloride | Key electrophilic intermediate for synthesis. |

| Veratrole (1,2-Dimethoxybenzene) | Common precursor for the sulfonyl chloride. |

| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | An example of an N-arylated derivative. nih.gov |

| N-(trimethylsilyl)morpholine | A reagent for alternative sulfonamide synthesis. nih.gov |

Table 2: Summary of Synthetic Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Established Synthesis | Reaction of 3,4-dimethoxybenzenesulfonyl chloride with an amine/ammonia in the presence of a base. nih.govmdpi.com | Robust, widely used, relies on sulfonyl chloride intermediate. |

| N-Substitution | Variation of the amine nucleophile to introduce diverse functional groups onto the sulfonamide nitrogen. nih.govmdpi.com | Primary method for diversification, allows incorporation of alkyl, aryl, and heterocyclic groups. |

| Scaffold Modification | Incorporation of heterocyclic rings or late-stage C-H functionalization of the aromatic ring. nih.govresearchgate.net | Creates novel core structures, allows for precise modification of the benzene ring. |

| Bis-Sulfonamide Synthesis | Dimerization by reacting a diamine with 2 eq. of sulfonyl chloride or a di-sulfonyl chloride with 2 eq. of amine. | Generates larger, often symmetrical molecules. |

| Catalytic Derivatization | Use of transition metals (Cu, Ir, Mn, Ru) to catalyze S-N bond formation or N-alkylation/arylation. organic-chemistry.orgacs.org | Milder conditions, higher efficiency, and broader functional group tolerance. |

| Multicomponent Reactions | One-pot synthesis combining three or more starting materials to build complex sulfonamides. acs.orgresearchgate.net | High atom economy, operational simplicity, rapid access to chemical diversity. |

Application of Multicomponent Reactions in Analog Development

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. acs.orgmdpi.com This approach offers significant advantages in terms of atom economy, reduced waste generation, and the rapid generation of chemical libraries with diverse structures. acs.orgnih.gov In the context of developing analogues of this compound, MCRs provide a strategic platform for introducing a wide range of structural modifications and functionalities, thereby facilitating the exploration of structure-activity relationships.

Azido-Ugi Four-Component Reaction

One notable application of MCRs in the synthesis of sulfonamide-containing scaffolds is the azido-Ugi four-component reaction. This reaction brings together an aldehyde, an amine (in this case, a sulfonamide), an isocyanide, and sodium azide (B81097) to produce tetrazoles bearing a sulfonamide moiety. researchgate.net The utility of this reaction lies in its ability to incorporate four diverse points of substitution into the final product, making it an ideal strategy for generating a library of this compound analogues.

The general mechanism involves the initial formation of a Schiff base from the aldehyde and the sulfonamide, which is then activated by a catalyst, such as zinc chloride (ZnCl₂). The isocyanide and azide ion subsequently add to the activated imine, leading to the formation of the tetrazole ring in a highly convergent process. researchgate.net By varying each of the four components, a vast array of analogues can be synthesized. For instance, employing this compound as the amine component, different aldehydes, and isocyanides can be used to explore the chemical space around the core structure.

A study demonstrated the synthesis of a library of tetrazole-sulfonamide hybrids using this method. The reaction accommodates a variety of aromatic and aliphatic aldehydes as well as different isocyanides, proceeding in methanol (B129727) at a moderate temperature. researchgate.net The versatility of the reactants is highlighted in the table below.

Table 1: Scope of the Azido-Ugi Reaction for the Synthesis of Sulfonamide-Containing Tetrazoles

| Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Sulfonamide | Product Yield (%) |

|---|---|---|---|

| Benzaldehyde | Cyclohexyl isocyanide | p-Toluenesulfonamide | 94 |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | p-Toluenesulfonamide | 92 |

| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | p-Toluenesulfonamide | 95 |

| 2-Naphthaldehyde | Cyclohexyl isocyanide | p-Toluenesulfonamide | 89 |

| Benzaldehyde | tert-Butyl isocyanide | p-Toluenesulfonamide | 90 |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | p-Toluenesulfonamide | 88 |

| Benzaldehyde | Cyclohexyl isocyanide | Benzenesulfonamide (B165840) | 93 |

This table is representative of the data found in the cited literature and illustrates the potential for using this compound as the sulfonamide component. researchgate.net

Three-Component Synthesis of Ketenimine Sulfonamides

Another powerful MCR for the derivatization of sulfonamides is the three-component reaction involving an aryl sulfonamide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide. This reaction yields highly functionalized ketenimine sulfonamide conjugates. acs.org Ketenimines are valuable synthetic intermediates, and the products of this reaction, incorporating both a sulfonamide and an amide functionality, are of significant interest for further chemical transformations. acs.org

The reaction proceeds through the formation of a zwitterionic intermediate from the interaction of the sulfonamide and DMAD. This intermediate is then trapped by the isocyanide, leading to the final ketenimine product in a stereoselective and atom-economical fashion. acs.org By utilizing this compound as the aryl sulfonamide component, a series of novel analogues can be readily prepared by varying the isocyanide reactant.

Research in this area has shown the successful synthesis of a series of ketenimine sulfonamide compounds with good yields. acs.org The reaction demonstrates compatibility with various isocyanides, showcasing its utility for creating a library of derivatives.

Table 2: Synthesis of Ketenimine Sulfonamide Conjugates via a Three-Component Reaction

| Sulfonamide | Isocyanide | Product Yield (%) |

|---|---|---|

| 4-Methylbenzenesulfonamide | Cyclohexyl isocyanide | 89 |

| 4-Methylbenzenesulfonamide | tert-Butyl isocyanide | 85 |

| 4-Methylbenzenesulfonamide | Benzyl isocyanide | 82 |

| 4-Methoxybenzenesulfonamide | Cyclohexyl isocyanide | 92 |

| 4-Methoxybenzenesulfonamide | tert-Butyl isocyanide | 88 |

| 4-Chlorobenzenesulfonamide | Cyclohexyl isocyanide | 86 |

| Benzenesulfonamide | Cyclohexyl isocyanide | 90 |

This table is based on findings from the cited research and shows the applicability for using this compound as the sulfonamide starting material. acs.org

The application of these and other multicomponent reactions represents a highly effective strategy for the systematic development of this compound analogues. The ability to rapidly generate diverse sets of compounds from simple, readily available starting materials is invaluable for medicinal chemistry and drug discovery programs.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,4 Dimethoxybenzenesulfonamide Derivatives

Elucidation of Key Structural Determinants Governing Biological Activities

The biological activity of 3,4-dimethoxybenzenesulfonamide derivatives is intricately linked to the nature and position of substituents on the benzenesulfonamide (B165840) core and the group attached to the sulfonamide nitrogen. The 3,4-dimethoxy substitution on the benzene (B151609) ring is a critical feature, often contributing to enhanced biological activity.

In the context of antimicrobial agents, the 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has been noted for its potential. The uniqueness of this compound lies in its specific combination of the 3,4-dimethoxybenzene sulfonamide core and the thiophene moiety. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria, thereby inhibiting the enzyme dihydropteroate (B1496061) synthase and disrupting bacterial growth. The two methoxy (B1213986) groups at the 3 and 4 positions of the benzene ring, along with the thiophene moiety, contribute to its chemical reactivity and potential biological activity. This scaffold is seen as a valuable starting point for further modifications to enhance its pharmacological profile.

Furthermore, in the pursuit of anticancer agents, derivatives of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide have been synthesized and evaluated as BRD4 inhibitors for acute myeloid leukemia. Among these, N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-3,4-dimethoxybenzenesulfonamide was synthesized, highlighting the continued interest in the this compound moiety in the design of enzyme inhibitors.

A series of tri-aryl imidazole-benzene sulfonamide hybrids have also been investigated as selective carbonic anhydrase (CA) IX and XII inhibitors. Within this series, a derivative incorporating a 3,4-dimethoxyphenyl group was synthesized. While the primary sulfamoyl group was found to be vital for CA inhibitory activity, the nature of the aryl substitution played a significant role in the potency and selectivity of these inhibitors. nih.gov

The following table summarizes the key structural features and their impact on the biological activity of this compound derivatives based on available research.

| Core Scaffold | Substitution at Sulfonamide Nitrogen | Key Structural Determinants | Observed Biological Activity |

| This compound | Thiophen-3-ylmethyl | The 3,4-dimethoxy groups and the thiophene moiety contribute to the molecule's unique chemical and biological properties. The sulfonamide group acts as a PABA mimic. | Potential antimicrobial agent. |

| This compound | 3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl | The 3,4-dimethoxy substitution is a key component of the designed BRD4 inhibitors. | Potential BRD4 inhibitor for acute myeloid leukemia. |

| Benzenesulfonamide | Tri-aryl imidazole (B134444) with 3,4-dimethoxyphenyl group | The primary sulfonamide group is essential for activity. The 3,4-dimethoxyphenyl substitution influences potency and selectivity. | Selective carbonic anhydrase IX and XII inhibition. nih.gov |

Positional and Electronic Effects of Substituents on Pharmacological Efficacy

The positioning of the methoxy groups on the benzenesulfonamide ring, as well as the electronic properties of other substituents, profoundly influences the pharmacological efficacy of the derivatives. The 3,4-dimethoxy substitution pattern is a recurring motif in compounds with significant biological activity, suggesting that this specific arrangement is favorable for interaction with various biological targets.

The electronic effects of substituents on a benzene ring can be broadly categorized into resonance and inductive effects. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. In the case of the 3,4-dimethoxy substitution, the cumulative electron-donating effect increases the electron density on the aromatic ring, which can modulate the binding affinity of the molecule to its target protein.

Studies on other substituted benzenesulfonamides provide insights that can be extrapolated to the 3,4-dimethoxy series. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase inhibitors, the nature and position of substituents on the aryl ring significantly impacted potency and selectivity. nih.gov While not directly focused on this compound, this highlights the general principle that the electronic landscape of the arylsulfonyl moiety is a key determinant of activity.

The electronic properties of substituents also affect the physicochemical properties of the compounds, such as lipophilicity and solubility, which in turn influence their pharmacokinetic profiles. The introduction of different substituents allows for the fine-tuning of these properties to optimize drug-like characteristics.

Rational Design Based on Molecular Docking and Computational Chemistry Insights

Rational drug design, aided by molecular docking and computational chemistry, has become an indispensable tool in the development of novel this compound derivatives. These in silico methods provide valuable insights into the binding modes of these compounds with their biological targets, helping to explain observed SAR and guide the design of more potent and selective inhibitors.

Molecular docking studies have been employed to understand the binding interactions of sulfonamide derivatives with various enzymes. For instance, in the development of new anticancer agents, molecular docking is used to analyze the binding energy and non-bonding interactions between ligands and their receptor. Such studies have shown that sulfonamide derivatives can form stable complexes with target proteins, with their binding affinity being influenced by the specific substituents on the benzene ring.

In the context of designing BRD4 inhibitors, molecular docking studies guided the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, including a this compound analog. These studies help in visualizing the binding modes of the compounds within the active site of the target protein, allowing for the rational modification of the scaffold to improve binding affinity and selectivity.

Computational approaches are also used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds. This allows for the early identification of molecules with potentially unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery process.

The following table provides examples of computational insights applied to the design of benzenesulfonamide derivatives, which are relevant to the 3,4-dimethoxy series.

| Target | Computational Method | Insights Gained | Relevance to this compound Design |

| Anticancer Targets (e.g., kinases) | Molecular Docking | Prediction of binding energies, identification of key interacting residues, and elucidation of binding modes. | Guides the rational design of this compound derivatives with improved anticancer activity. |

| BRD4 | Molecular Docking | Guided the selection of the this compound moiety for synthesis and evaluation. | Demonstrates the utility of computational methods in identifying promising scaffolds for specific targets. |

| Carbonic Anhydrase IX | Molecular Docking | Rationalizes the observed inhibitory activity and selectivity of sulfonamide derivatives. | Helps in designing this compound derivatives with enhanced selectivity for cancer-related CA isoforms. |

Biological Activities and Mechanistic Investigations of 3,4 Dimethoxybenzenesulfonamide Analogues

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of 3,4-dimethoxybenzenesulfonamide and its derivatives have been a subject of scientific inquiry, revealing a spectrum of activities against various pathogenic microorganisms. These compounds have demonstrated potential as both antibacterial and antifungal agents, operating through diverse mechanisms of action.

The antibacterial effects of sulfonamides are classically attributed to their ability to interfere with the folic acid synthesis pathway in bacteria. wikipedia.org Specifically, they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. wikipedia.org Since folate is essential for the synthesis of nucleic acids, its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and division. wikipedia.org This mechanism provides selective toxicity against bacteria, as humans obtain folate from their diet. wikipedia.org

Beyond the well-established DHPS inhibition, research has explored other potential antibacterial targets for sulfonamide derivatives. One such target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for bacterial cell survival. mdpi.comresearchgate.net The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which fuels the DNA strand-passing reaction. researchgate.net Inhibition of GyrB's ATPase activity is a promising strategy for developing new antibacterial agents. mdpi.comresearchgate.net While no this compound analogues are currently in clinical use as GyrB inhibitors, the broader class of sulfonamides has been investigated for this purpose. For instance, a study on anthraquinones identified N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B. mdpi.com

Furthermore, some bis-benzimidazole derivatives containing a 3,4-dimethoxyphenyl group have shown potent antibacterial activity by preferentially targeting Escherichia coli DNA topoisomerase I over its human counterpart. nih.gov One such compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), was found to be a poison inhibitor of E. coli topoisomerase I, demonstrating significant bacterial growth inhibition at low concentrations without affecting human cell viability. nih.gov

The following table summarizes the antibacterial mechanisms of action for sulfonamide-related compounds.

| Mechanism of Action | Target Enzyme | Effect on Bacteria | Example Compound Class | Supporting Evidence |

| Folate Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | Bacteriostatic (inhibition of growth and division) | Sulfonamides | wikipedia.org |

| DNA Topology Modulation | DNA Gyrase B (GyrB) | Inhibition of DNA replication | Anthraquinone-sulfonamides | mdpi.comresearchgate.net |

| DNA Topology Modulation | DNA Topoisomerase I | Inhibition of DNA replication | Bis-benzimidazoles with 3,4-dimethoxyphenyl group | nih.gov |

Analogues of this compound have also been investigated for their antifungal properties. A study on a new 3,4-dimethoxybenzoate dimer, georgedimer, isolated from Aconitum georgei Comber, along with other known compounds, demonstrated antifungal activity against several plant pathogens. nih.gov These compounds exhibited efficacy against Fusarium solani, F. oxysporum, Plectosphaerella cucumerina, and Alternaria panax, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL. nih.govresearchgate.net

The structural characteristics of certain classes of compounds can be correlated with their antifungal activity. For instance, in a study of 3-phenyl-5,5-dimethyloxazolidine-2,4-diones, the presence of an intact -NCO group and a benzene (B151609) moiety were found to be essential for their antifungal effect. kchem.org While not directly involving this compound, this highlights the importance of specific structural features in conferring antifungal properties, a principle that can be applied to the design of novel antifungal agents based on the sulfonamide scaffold.

The table below presents the antifungal activities of compounds related to the 3,4-dimethoxybenzoyl structure.

| Compound/Compound Class | Fungal Species | MIC (μg/mL) | Supporting Evidence |

| Georgedimer and related compounds | Fusarium solani, F. oxysporum, Plectosphaerella cucumerina, Alternaria panax | 8 - 64 | nih.govresearchgate.net |

Antineoplastic and Anticancer Potentials

The therapeutic potential of this compound analogues extends to the realm of oncology. These compounds have been shown to exhibit antineoplastic and anticancer activities through various mechanisms, including the modulation of key signaling pathways and the inhibition of enzymes crucial for tumor progression.

Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and a driver of tumor progression and resistance to therapy. researchgate.net Hypoxia-inducible factors (HIFs) are key transcription factors that orchestrate the cellular response to hypoxia, promoting angiogenesis, metabolic reprogramming, and metastasis. nih.govnih.gov Consequently, inhibiting the HIF pathway is a promising strategy for cancer treatment. nih.gov

A novel arylsulfonamide, N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (referred to as 64B), has been identified as a potent anti-HIF agent. oncotarget.com This compound was developed through structure-activity relationship optimization studies and demonstrated the ability to diminish HIF-1 signaling in tumor cells. oncotarget.com Similarly, a benzimidazole (B57391) analogue, AC1-004, was found to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cell lines by regulating its stability through the Hsp90-Akt pathway. researchgate.net

The following table summarizes the effects of this compound analogues on the HIF pathway.

| Compound | Effect on HIF Pathway | Mechanism | Cancer Cell Lines | Supporting Evidence |

| N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (64B) | Diminished HIF-1 signaling | Part of a broader metabolic disruption leading to reduced mTORC1 signaling | Not specified | oncotarget.com |

| AC1-004 (benzimidazole analogue) | Inhibition of hypoxia-induced HIF-1α accumulation | Regulation of HIF-1α stability via the Hsp90-Akt pathway | HCT-116, MDA-MB435, SK-HEP1, Caki-1 | researchgate.net |

Cancer cells exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect), to support rapid proliferation. researchgate.netnih.gov Targeting these metabolic vulnerabilities is a key anticancer strategy. oncotarget.com

The arylsulfonamide 64B has been shown to induce potent energetic stress in tumor cells. oncotarget.com It stimulates glycolysis and glucose consumption, leading to a significant drop in intracellular ATP levels. oncotarget.com This energy depletion triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. oncotarget.comnih.govflinders.edu.au Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial kinase that promotes anabolic processes like protein and lipid synthesis required for tumor growth. oncotarget.comnih.govresearchgate.net The inhibition of mTORC1 signaling by AMPK is a key mechanism for halting cell growth. researchgate.net

The interplay between AMPK and mTORC1 is complex. Under energy stress, AMPK inhibits mTORC1, while mTORC1 can also reciprocally suppress AMPK activity. nih.gov Amino acids can paradoxically activate both AMPK and mTORC1 concurrently, highlighting the intricate regulation of these pathways. researchgate.net Furthermore, AMPK can directly activate mTOR complex 2 (mTORC2) to promote cell survival during acute energetic stress. nih.gov

The metabolic disruption caused by compounds like 64B highlights the potential of targeting tumor cell metabolism as a therapeutic approach. oncotarget.com

The table below details the metabolic effects of the arylsulfonamide 64B.

| Compound | Metabolic Effect | Key Pathway Modulation | Outcome | Supporting Evidence |

| N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (64B) | Induces energetic stress | Stimulates glycolysis, depletes ATP | Activation of AMPK, inhibition of mTORC1 and HIF-1 signaling | oncotarget.com |

Enzyme inhibition is a well-established strategy in cancer therapy. Two enzymes, carbonic anhydrase and anthrax lethal factor, have been investigated as targets for sulfonamide-based inhibitors.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. eurekalert.org Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various solid tumors and are associated with cancer development and progression. mdpi.com Inhibition of these tumor-associated CAs is a promising anticancer approach. mdpi.com Benzenesulfonamide-based compounds are known inhibitors of CAs. eurekalert.orgmdpi.com For example, SLC-0111, a benzenesulfonamide (B165840) derivative, is currently in clinical trials for the treatment of advanced metastatic hypoxic tumors. mdpi.com The design of sulfonamide inhibitors often employs a "tail approach" to enhance isoform selectivity. nih.gov

Anthrax Lethal Factor Inhibition: Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govnih.gov While primarily associated with anthrax, the inhibition of metalloproteases is a concept that has been explored in cancer therapy. A hydroxamate-based inhibitor, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, has been shown to effectively inhibit LF protease activity. nih.govnih.gov This demonstrates the potential of the sulfonylamino scaffold in designing inhibitors for zinc metalloproteases, a class of enzymes that also includes matrix metalloproteinases involved in cancer metastasis.

The following table summarizes the enzyme inhibitory activities of sulfonamide-related compounds relevant to cancer.

| Target Enzyme | Inhibitor Class | Relevance to Cancer | Example Compound | Supporting Evidence |

| Carbonic Anhydrase (CA IX, CA XII) | Benzenesulfonamides | Overexpressed in tumors, involved in pH regulation and tumor progression | SLC-0111 | mdpi.com |

| Anthrax Lethal Factor (LF) | Hydroxamate-based sulfonamides | Model for inhibiting zinc metalloproteases, which can be relevant to cancer metastasis | (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide | nih.govnih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Analogues and derivatives of this compound have demonstrated notable anti-inflammatory activities in various experimental models. The structural modifications of the core sulfonamide scaffold have led to the development of compounds with enhanced potency.

One study highlighted the anti-inflammatory properties of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound structurally related to the core theme, isolated from Zingiber cassumunar Roxb. nih.gov. This compound showed significant anti-inflammatory effects, particularly in the acute phase of inflammation. It effectively inhibited carrageenan-induced rat paw edema and reduced exudate formation and leukocyte accumulation in a rat pleurisy model. nih.gov Furthermore, it demonstrated analgesic activity against acetic acid-induced writhing in mice and a marked antipyretic effect on yeast-induced hyperthermia in rats. nih.gov

The synthesis of derivatives of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614), by linking them to 3,4,5-trimethoxybenzyl alcohol, has been shown to enhance their anti-inflammatory activity. nih.gov For instance, a ketoprofen derivative reduced rat paw edema by 91%, a significant increase from the 47% reduction seen with ketoprofen alone. nih.gov This enhancement is partly attributed to increased inhibition of cyclooxygenase-2 (COX-2), with the derivative showing 94% inhibition compared to ketoprofen's 49%. nih.gov

Additionally, certain methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines have been evaluated for their anti-inflammatory effects. One such derivative exhibited a 34.7% anti-inflammatory activity in the carrageenan-induced paw edema model, which was comparable to the standard drug phenylbutazone (B1037) (37% activity). researchgate.net Chalcone (B49325) derivatives incorporating a sulfonamide moiety are also recognized for their broad spectrum of biological activities, including anti-inflammatory effects. hakon-art.com

Table 1: Anti-inflammatory Activity of Selected Analogues

| Compound/Derivative | Model | Key Finding | Reference |

|---|---|---|---|

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition of acute inflammation | nih.gov |

| Ketoprofen-3,4,5-trimethoxybenzyl alcohol conjugate | Carrageenan-induced rat paw edema | 91% reduction in edema (vs. 47% for Ketoprofen) | nih.gov |

| Methanesulfonamide derivative (2i) | Carrageenan-induced paw edema | 34.7% anti-inflammatory activity | researchgate.net |

Diverse Pharmacological Applications

The sulfonamide scaffold is a crucial component in the development of various antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). nih.gov Numerous structurally novel sulfonamide derivatives have shown significant antiviral activity. nih.gov

A key target for anti-HIV therapy is the integrase enzyme, which is essential for the replication of the virus. HIV-1 integrase inhibitor 3, a potent integrase strand transfer (INST) inhibitor, demonstrates an IC₅₀ of 2.7 nM. medchemexpress.com It also shows effectiveness against the Q148H/G140S mutant virus, a common resistance pathway, with an EC₅₀ of 7 nM. medchemexpress.com The sulfonamide moiety is also present in several clinically used or late-stage clinical trial HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir, highlighting its importance in antiviral drug design. nih.gov

Another antiviral strategy involving sulfonamides targets the ejection of zinc ions from critical viral zinc finger proteins, which inhibits viral replication. nih.gov Furthermore, some small molecule chemokine antagonists that act as HIV entry inhibitors also feature sulfonamide functionalities. nih.gov The development of latency-reversing agents (LRAs) is a new frontier in HIV cure research. Bromodomain and extra-terminal domain inhibitors (BETis), such as the UMB-32 series of analogues, have been investigated for their ability to reactivate latent HIV-1. frontiersin.org The lead compound, UMB-136, which contains methoxy (B1213986) groups, proved to be a potent LRA. frontiersin.org

Derivatives of this compound are part of a broader class of sulfonamides being investigated for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.nettandfonline.com The combination of sulfonamides with other drugs is a strategy being used to develop more effective treatments. researchgate.net

A high-throughput screening campaign identified 1,3-diarylpyrazolyl-acylsulfonamide as a moderately active hit against Mtb. nih.gov Structure-activity relationship (SAR) studies on this scaffold revealed that the N-sulfonylpropanamide functionality was critical for its potency. nih.gov Another study reported a series of substituted sulfonamide tetrazole derivatives, with several compounds exhibiting excellent activity against the Mtb H37Rv strain, with a minimal inhibition concentration (MIC) of 1.56 mg/mL. researchgate.net

The mechanism of action for some of these compounds may involve the inhibition of key mycobacterial enzymes. For example, sulfa drugs are known to target dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. tandfonline.com Research into β-ketosulfonamide derivatives has identified them as potential inhibitors of adenylation enzymes, which are crucial for Mtb's survival. umn.edu The search for new antitubercular agents has also led to the identification of axinellamines A and B from marine sponges, which showed significant activity, with MIC₉₀ values of 18 µM and 15 µM, respectively. nih.gov

Table 2: Antitubercular Activity of Selected Sulfonamide Analogues

| Compound Series | Target/Strain | Activity | Reference |

|---|---|---|---|

| Substituted sulfonamide tetrazoles | M. tuberculosis H37Rv | MIC = 1.56 mg/mL (most active) | researchgate.net |

| 1,3-Diarylpyrazolyl-acylsulfonamides | M. tuberculosis | MIC values <0.5 μM after optimization | nih.gov |

| Axinellamines A and B | M. tuberculosis | MIC₉₀ = 18 µM and 15 µM | nih.gov |

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for managing skin hyperpigmentation. mdpi.comnih.govnih.gov Various sulfonamide-related structures have been explored as tyrosinase inhibitors.

While direct studies on this compound are limited in this specific context, the principles of tyrosinase inhibition by related phenolic and sulfonamide compounds are well-established. For instance, stilbene (B7821643) derivatives, such as resveratrol (B1683913) (which contains hydroxyl groups on a phenyl ring), are known tyrosinase inhibitors. nih.gov The presence of hydroxyl groups, particularly a resorcinol (B1680541) moiety (2,4-dihydroxyphenyl), in chalcone structures is a key feature for potent tyrosinase inhibitory activity. mdpi.com This suggests that the di-substituted phenyl ring of the this compound could be a valuable scaffold. Modification of the methoxy groups to hydroxyl groups could potentially enhance tyrosinase inhibition, as hydroxyl groups are often crucial for chelating the copper ions in the enzyme's active site. mdpi.com

Thiourea derivatives are another class of well-known tyrosinase inhibitors where the sulfur atom binds to the copper ions at the active site, blocking enzyme activity. nih.gov This highlights the potential for sulfur-containing compounds, including sulfonamides, in this therapeutic area.

The antioxidant potential of sulfonamide derivatives has been a subject of interest. hakon-art.com Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and a cell's ability to detoxify them, is implicated in numerous diseases. nih.govnih.gov

Certain sulfonamide derivatives containing chalcone moieties have been screened for their in vitro antioxidant properties. hakon-art.com The radical scavenging activity of some of these newly synthesized compounds was found to be potent. hakon-art.com The antioxidant effect of some mercaptotriazole derivatives, which can be synthesized from sulfonamide precursors, has also been investigated, linking their lipophilicity to their antioxidant potential. uoa.gr

Conversely, some sulfonamides, like sulfamethoxazole (B1682508), can induce oxidative stress. The reactive metabolites of sulfamethoxazole are thought to contribute to the formation of ROS, which can cause cellular damage. nih.gov This demonstrates a dual role for sulfonamide-related compounds, where some can act as antioxidants while others can be pro-oxidant, depending on their specific structure and metabolic pathways.

Table 3: Antioxidant Profile of Sulfonamide-Related Compounds

| Compound Class | Assay/Model | Finding | Reference |

|---|---|---|---|

| Sulfonamide-Chalcone Derivatives | DPPH radical scavenging | Potent scavenger activity observed | hakon-art.com |

| Mercaptotriazole Derivatives | Free radical processes | Antioxidant potential correlated with lipophilicity | uoa.gr |

| Sulfamethoxazole | Human peripheral blood monocytes | Reactive metabolites induce ROS formation | nih.gov |

The sulfonamide group is a versatile functional group used extensively in the design of inhibitors for a wide range of enzymes. nih.gov This is largely due to the ability of the sulfonamide moiety to bind to the active sites of various enzymes, particularly metalloenzymes. nih.gov

A primary example is the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.govtandfonline.com Sulfonamides are potent inhibitors of various CA isoforms, including CA I, II, IX, and XII. nih.govmdpi.commdpi.com The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site. nih.gov Novel sulfonamide derivatives have shown inhibitory activity against human CA I and II in the nanomolar range. nih.gov

Beyond carbonic anhydrases, sulfonamide-based inhibitors have been developed for various proteases. This includes aspartic proteases like HIV-1 protease, serine proteases such as elastase and thrombin, and metalloproteases like matrix metalloproteinases (MMPs). nih.gov For instance, in cyclic sulfamides acting as HIV protease inhibitors, an oxygen atom of the sulfonamide motif interacts with critical aspartic acid residues in the active site. nih.gov The broad applicability of the sulfonamide scaffold makes it a privileged structure in medicinal chemistry for the development of targeted enzyme inhibitors. rsc.org

Advanced Characterization and Computational Methodologies in 3,4 Dimethoxybenzenesulfonamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for identifying and analyzing chemical species at the molecular level. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry are indispensable for confirming the structure of newly synthesized compounds like derivatives of 3,4-dimethoxybenzenesulfonamide. jchps.comekb.eg

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.com For instance, in studies of sulfonamide derivatives, ¹H NMR signals for aliphatic protons are typically found in the upfield region, while aromatic and N-H protons appear further downfield. mdpi.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental measurements to assign these signals accurately. mdpi.com

IR spectroscopy is used to identify functional groups within a molecule by measuring the vibrations of covalent bonds. jchps.com In sulfonamide compounds, characteristic stretching vibrations for N-H, C-O, and C=C bonds can be observed and compared with theoretically computed values to confirm the structure. mdpi.com For example, the N-H stretching vibration of a sulfonamide moiety has been theoretically calculated at 3496 cm⁻¹, while C=C stretching vibrations appear around 1582 cm⁻¹. mdpi.com

Below is a table comparing experimental and theoretical spectroscopic data for a representative sulfonamide derivative, illustrating the synergy between experimental and computational methods.

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value | Reference |

| ¹H NMR (ppm) | |||

| Aliphatic Protons | 3.20 - 3.24 | 3.11 - 3.65 | mdpi.com |

| Aromatic Protons | 6.91 - 8.09 | 6.91 - 8.66 | mdpi.com |

| N-H Protons | 7.74 - 7.76 | 4.32 - 7.87 | mdpi.com |

| ¹³C NMR (ppm) | |||

| Carboxylic Carbon | Not Specified | 182.26 | mdpi.com |

| IR (cm⁻¹) | |||

| C-O Stretching | 1940 | 1810 | mdpi.com |

| C=C Stretching | 1579 | 1582 | mdpi.com |

| N-H Bend | 1602 | Not Specified | mdpi.com |

| N-H Stretching (Sulfonamide) | Not Specified | 3496 | mdpi.com |

Note: The data pertains to {(4-nitrophenyl)sulfonyl}tryptophan, a complex sulfonamide derivative, and serves as an example of the analytical methodology.

Computational Chemistry and Theoretical Studies (e.g., Density Functional Theory, Molecular Dynamics Simulations)

Theoretical and computational chemistry provides profound insights into molecular structures, properties, and reactivities that can be difficult to probe experimentally. stanford.eduumd.edu Methods like Density Functional Theory (DFT) are particularly powerful for studying sulfonamides and their derivatives. mdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict spectroscopic data, and analyze electronic properties. mdpi.comnih.gov A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide results that are in good agreement with experimental data for similar compounds. mdpi.comclinicsearchonline.org

Key electronic properties derived from DFT calculations include:

HOMO-LUMO Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy gap (Eg) between them is an indicator of thermodynamic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.govclinicsearchonline.org In dimethoxybenzene derivatives, MEP analysis can reveal that certain compounds act as strong hydrogen bond acceptors while others are donors, which is critical for understanding intermolecular interactions. nih.gov

Studies on dimethoxybenzene derivatives have shown that hybrid DFT functionals like B3LYP can provide the lowest total energy, indicating a more accurate description of the system, though at a higher computational cost than other functionals like PBE. nih.gov

| Computational Parameter | Finding / Significance | Reference |

| DFT Functional | The hybrid functional B3LYP yielded the lowest total energy for dimethoxybenzene derivatives, indicating high accuracy. | nih.gov |

| Basis Set | Def2-TZVP produced the lowest energy but required more computation time than 6-311G(d,p). | nih.gov |

| HOMO-LUMO Gap (Eg) | The energy gap is used to assess thermodynamic stability, a key property for pharmaceutical applications. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Reveals electrophilic and nucleophilic sites, indicating regions prone to intermolecular interactions like hydrogen bonding. | nih.govclinicsearchonline.org |

| Interaction Energy | Calculations can quantify the strength of interactions between different parts of a molecule or between molecules in an aggregate. | mdpi.com |

Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that stabilize the crystal lattice. nih.govmdpi.com

A study of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (C₁₄H₁₃F₂NO₄S) revealed that the molecule crystallizes in the monoclinic system. nih.govnih.govnih.gov In this derivative, the 3,4-dimethoxybenzenesulfonyl and 3,4-difluoroaniline (B56902) moieties are essentially planar. nih.gov A key structural feature is the dihedral angle between the two benzene (B151609) rings, which was found to be 66.05 (9)°. nih.govnih.gov

The crystal structure is stabilized by intermolecular hydrogen bonds. nih.gov Specifically, N-H···O hydrogen bonds link the amine group of one molecule to the oxygen atoms of the methoxy (B1213986) groups on an adjacent molecule, forming a one-dimensional chain that reinforces the crystal packing. nih.govnih.gov Comparative studies on other sulfonamides show that subtle changes, such as the position of a substituent on a benzene ring, can significantly alter the C-S-N-C torsion angles and lead to different intermolecular hydrogen bonding patterns and crystal packing. mdpi.com

| Crystallographic Data for N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | |

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃F₂NO₄S |

| Crystal System | Monoclinic |

| Dihedral Angle (between benzene rings) | 66.05 (9)° |

| Key Intermolecular Interaction | N-H···O hydrogen bonds |

| Stabilizing Network | One-dimensional chain along the b-axis |

| Reference | nih.govnih.gov |

Analytical and Sensing Applications of 3,4 Dimethoxybenzenesulfonamide Based Compounds

Chromatographic and Spectrometric Analytical Protocols

The analysis and purification of 3,4-dimethoxybenzenesulfonamide and its derivatives are crucial for their synthesis and application. Chromatographic and spectrometric techniques are central to these processes, ensuring the identity and purity of the compounds.

In the synthesis of related compounds, such as N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, column chromatography is a standard method for purification. nih.gov A typical protocol involves the use of a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) solvent system to isolate the desired product from the reaction mixture. nih.gov

While specific, detailed analytical protocols for the standalone this compound are not extensively documented in dedicated studies, established methods for the broader class of sulfonamides are directly applicable. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the separation and sensitive detection of sulfonamides in various matrices. These methods often employ C18 columns and mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and water with additives like formic acid to ensure efficient separation and ionization.

Spectrometric methods are indispensable for the structural elucidation and quantification of this compound derivatives. Techniques such as 1H-NMR, 13C-NMR, and mass spectrometry are routinely used to confirm the successful synthesis and structural integrity of new molecules based on this scaffold.

Development of Electrochemical Sensors for Cation Detection

The development of electrochemical sensors for the detection of cations, particularly heavy metal ions, is a significant area of research due to the demand for rapid, sensitive, and on-site environmental monitoring. nih.govub.edunih.gov These sensors generally operate on one of two principles: voltammetry, which measures current as a function of applied potential, or potentiometry, which measures a potential difference under zero current conditions.

Voltammetric techniques like anodic stripping voltammetry (ASV) are highly sensitive for detecting trace metal ions. nih.gov This method involves a preconcentration step where metal ions are deposited onto the electrode surface, followed by a stripping step where the metals are reoxidized, generating a current signal proportional to their concentration. The performance of these sensors heavily relies on the modification of the working electrode surface to enhance selectivity and sensitivity towards target cations. nih.govub.edu

Potentiometric sensors, specifically ion-selective electrodes (ISEs), offer another robust approach for cation detection. chimia.ch The core component of an ISE is an ion-selective membrane, which is doped with a specific ionophore. rsc.orgnih.gov An ionophore is a molecule that can selectively bind to a target ion, and this interaction at the membrane-solution interface generates a potential that is measured against a reference electrode. rsc.org The selectivity and sensitivity of the ISE are therefore dictated by the chemical structure of the ionophore. chimia.ch

While direct research detailing the use of this compound as a primary component in electrochemical sensors for cation detection is limited, its chemical structure suggests significant potential for such applications. The sulfonamide group is known to coordinate with metal ions, and various sulfonamide derivatives have been investigated as ligands for metal complexes and as components in fluorescent metal ion sensors. nih.gov The presence of two methoxy (B1213986) groups on the benzene (B151609) ring further enhances its potential as a ligand due to the electron-donating nature of oxygen atoms, which can participate in the coordination of cations.

It is plausible that derivatives of this compound could be synthesized to act as selective ionophores in the membranes of ISEs for detecting specific metal ions. The design of such molecules would aim to create a cavity or binding site that is sterically and electronically favorable for a target cation.

Alternatively, polymers incorporating the this compound moiety could be used to modify the surface of working electrodes for voltammetric analysis. Such a modification could facilitate the preconcentration of target metal ions at the electrode surface, thereby enhancing the sensitivity of the measurement. The development of such sensors would involve synthesizing appropriate monomers and their subsequent electropolymerization on an electrode surface.

The following table summarizes the performance of various electrochemical sensors developed for cation detection, illustrating the typical analytical parameters achieved with different sensing strategies. This provides a benchmark for the potential development of sensors based on this compound.

| Electrode/Sensor Type | Target Cation(s) | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Bismuth-nanodust-modified electrode | Zn(II), Cd(II), Pb(II) | SWASV | Not Specified | Not Specified | nih.gov |

| Poly(3-methylthiophene)-modified electrode | Hg(II) | DPV | 10⁻⁸–4 × 10⁻⁶ mol·L⁻¹ | Not Specified | nih.gov |

| Graphene nanoelectrode ensembles (GNEEs) | As(III), Hg(II) | SWASV | Not Specified | 0.02 ppb | nih.gov |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-CME | Pb(II) | Anodic Stripping | 10⁻⁹ to 10⁻⁸ M | ~10⁻⁹ M | mdpi.com |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-CME | Cd(II) | Anodic Stripping | 10⁻⁷ to 10⁻⁶ M | Not Specified | mdpi.com |

| Bismuthene-modified screen-printed electrode | Pb(II) | DPASV | 0.2–25.0 μg L⁻¹ | 0.06 μg L⁻¹ | researchgate.net |

| Bismuthene-modified screen-printed electrode | Cd(II) | DPASV | 0.2–25.0 μg L⁻¹ | 0.07 μg L⁻¹ | researchgate.net |

Preclinical Research and Translational Aspects of 3,4 Dimethoxybenzenesulfonamide Derivatives

In Vitro Cell-Based Assays and Biological Evaluation

The initial stages of preclinical research for benzenesulfonamide (B165840) derivatives involve rigorous in vitro testing to determine their biological activity and mechanism of action at the cellular level. These assays are fundamental in identifying promising compounds for further development.

Derivatives of benzenesulfonamide are widely recognized for their role as carbonic anhydrase (CA) inhibitors. signalchemlifesciences.com A series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives were synthesized and evaluated for their binding affinity to various human carbonic anhydrase isoenzymes using a fluorescent thermal shift assay. nih.govnih.gov The study revealed that modifications to the aminoketone fragment significantly influenced the binding affinity. For instance, aminoketone 10 , which features a phenyl substituent, demonstrated the strongest affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constant (Kd) values in the low micromolar to nanomolar range. nih.gov

In the context of Alzheimer's disease research, novel tryptanthrin (B1681603) derivatives incorporating benzenesulfonamide substituents were assessed for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship (SAR) studies showed that the position and nature of substituents on the benzene (B151609) ring were critical for activity. Compound 4h , with a fluorine atom at the C2 position, was a particularly potent AChE inhibitor. nih.gov The inhibitory concentrations (IC50) for several of these derivatives highlight the impact of specific chemical modifications. nih.gov

Furthermore, in oncology research, benzenesulfonamide derivatives have been evaluated for their anticancer properties. A study on benzenesulfonamide-bearing imidazole (B134444) derivatives determined their half-maximal effective concentration (EC50) against malignant melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The data indicated that compounds with 4-chloro and 3,4-dichloro substituents on the benzene ring were the most active. nih.gov Similarly, the lead optimization of benzene-1,4-disulfonamides as oxidative phosphorylation (OXPHOS) inhibitors identified compounds with potent cytotoxicity in pancreatic cancer cell lines. nih.gov Compound 53 , for example, showed an IC50 value of 0.05 µM in MIA PaCa-2 cells. nih.gov

The table below summarizes the in vitro activities of selected benzenesulfonamide derivatives.

| Compound/Derivative Class | Assay/Target | Cell Line / Isoenzyme | Result (IC50/Kd/EC50) |

| Aminoketone 10 (3-amino-4-hydroxy-benzenesulfonamide derivative) | Fluorescent Thermal Shift Assay (Binding Affinity) | CAI, CAII, CAVII, CAIX, CAXIV | Kd: 0.14–3.1 µM nih.gov |

| Tryptanthrin Derivative 4h | Acetylcholinesterase (AChE) Inhibition | - | IC50: 0.13 ± 0.04 µM nih.gov |

| Tryptanthrin Derivative 4f | Acetylcholinesterase (AChE) Inhibition | - | IC50: 0.56 ± 0.07 µM nih.gov |

| Tryptanthrin Derivative 4g | Acetylcholinesterase (AChE) Inhibition | - | IC50: 3.21 ± 0.39 µM nih.gov |

| Tryptanthrin Derivative 4o | Acetylcholinesterase (AChE) Inhibition | - | IC50: 2.45 ± 0.25 µM nih.gov |

| Tryptanthrin Derivative 4n | Acetylcholinesterase (AChE) Inhibition | - | IC50: 5.92 ± 0.56 µM nih.gov |

| Benzene-1,4-disulfonamide (B103779) 51 | Cytotoxicity Assay | MIA PaCa-2 | IC50: 0.07 µM nih.gov |

| Benzene-1,4-disulfonamide 51 | Cytotoxicity Assay | BxPC-3 | IC50: 0.2 µM nih.gov |

| Benzene-1,4-disulfonamide 53 | Cytotoxicity Assay | MIA PaCa-2 | IC50: 0.05 µM nih.gov |

| Benzenesulfonamide-imidazole derivative | Cytotoxicity Assay (MTT) | IGR39 | EC50: 27.8 ± 2.8 µM nih.gov |

| Benzenesulfonamide-imidazole derivative | Cytotoxicity Assay (MTT) | MDA-MB-231 | EC50: 20.5 ± 3.6 µM nih.gov |

In Vivo Efficacy and Pharmacological Assessments in Disease Models

Following promising in vitro results, benzenesulfonamide derivatives are advanced to in vivo studies to assess their efficacy and pharmacological properties in living organisms. These studies typically utilize animal models that mimic human diseases.

In the field of oncology, a close analogue of an optimized benzene-1,4-disulfonamide, compound 64 (DX3-234) , demonstrated significant single-agent efficacy in a Pan02 syngeneic pancreatic cancer model in mice. nih.gov This finding suggests that potent and selective inhibitors of oxidative phosphorylation can be effective for treating pancreatic cancer. nih.gov Another study involving the carbonic anhydrase IX (CAIX) inhibitor SLC-0111 showed that as a single agent, it modestly inhibited primary tumor growth but significantly reduced spontaneous metastases in a breast cancer model. mdpi.com

In neurodegenerative disease models, a tryptanthrin derivative with a benzenesulfonamide substituent, compound 4h , was shown to effectively ameliorate learning and memory impairment in a scopolamine-induced Alzheimer's disease mouse model. nih.gov This indicates the potential of such compounds to cross the blood-brain barrier and exert therapeutic effects on cognitive deficits. nih.gov

For infectious diseases, a lead optimization program for LpxC inhibitors, aimed at treating infections caused by Gram-negative pathogens, resulted in compounds like 13 and 30 . researchgate.net These derivatives exhibited potent efficacy in animal infection models, highlighting their potential as antibacterial agents. researchgate.net

Furthermore, certain benzenesulfonamide derivatives have been evaluated in a rabbit model for glaucoma. nih.gov The most active and selective inhibitors against the carbonic anhydrase isoforms implicated in glaucoma achieved a reduction in intraocular pressure comparable to that of the clinically used drug dorzolamide. nih.gov

These in vivo studies are crucial for validating the therapeutic potential of new chemical entities and provide the necessary evidence to proceed toward clinical development.

Lead Compound Optimization and Therapeutic Development Pathways

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising activity is systematically modified to enhance its therapeutic properties. mdpi.com This process involves synthesizing and testing a series of analogues to develop a structure-activity relationship (SAR), which guides the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

A clear example of lead optimization is the development of oxidative phosphorylation (OXPHOS) inhibitors based on a benzene-1,4-disulfonamide scaffold. nih.gov The initial hit compound was discovered through a phenotypic screen. nih.gov The subsequent optimization campaign involved several strategic modifications:

Piperidine (B6355638) Ring Modification : Different ring sizes and substituent positions were explored, revealing that a 3-substituted piperidine was critical for retaining potency. nih.gov

Core Motif Modification : The central disulfonamide core was altered to improve properties. nih.gov

Metabolic Stability Enhancement : The ethyl ester moiety, which was susceptible to rapid metabolism, was replaced with a bioisosteric oxadiazole ring to improve stability while maintaining necessary hydrogen bond interactions. nih.gov This multi-parameter optimization led to the discovery of highly potent and selective OXPHOS inhibitors like compound 65 (DX3-235) . nih.gov

Similarly, the development of tryptanthrin derivatives as multi-target ligands for Alzheimer's disease involved extensive SAR studies. nih.gov Researchers found that introducing specific substituents like -F, -CF3, or -OCF3 at various positions on the benzene ring systematically altered the inhibitory activity against AChE and BuChE, allowing for the fine-tuning of the compound's biological profile. nih.gov

The "tail approach" is another established strategy in the design of benzenesulfonamide-based carbonic anhydrase inhibitors. nih.govresearchgate.net This method involves adding chemical "tails" to the core structure to target specific subpockets within the enzyme's active site, thereby improving isoform selectivity and reducing off-target effects. nih.gov This approach led to the development of three-tailed inhibitors with improved efficacy in a preclinical glaucoma model. nih.gov

The ultimate goal of these optimization pathways is to identify a single development candidate that balances potency, selectivity, and drug-like properties, making it suitable for progression into clinical trials. mdpi.commdpi.com

Exploration of Combination Therapy Strategies

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and target disease from multiple angles. nih.govnih.gov Preclinical studies have extensively explored the use of benzenesulfonamide derivatives, particularly carbonic anhydrase IX (CAIX) inhibitors like SLC-0111 , in combination with other anticancer agents. signalchemlifesciences.comnih.govmdpi.com

In vitro assays have demonstrated that SLC-0111 can potentiate the cytotoxic effects of conventional chemotherapeutic drugs across various cancer types. nih.govresearchgate.net For example, it sensitizes melanoma cells to dacarbazine (B1669748) and temozolomide (B1682018), increases the breast cancer cell response to doxorubicin, and enhances the cytostatic activity of 5-fluorouracil (B62378) in colon cancer cells. nih.govresearchgate.net Another study showed a synergistic antiproliferative effect when SLC-0111 was combined with the histone deacetylase inhibitor SAHA in colorectal and breast carcinoma cell lines. mdpi.com

These promising in vitro findings have been translated into in vivo models, where combination strategies have shown significant benefits:

Combination with Chemotherapy : In preclinical models, combining SLC-0111 with agents like paclitaxel (B517696) or sunitinib (B231) (breast cancer), temozolomide (glioblastoma), and gemcitabine (B846) (pancreatic cancer) resulted in greater inhibition of tumor growth and increased survival of the tumor-bearing mice. mdpi.commdpi.com Notably, the combination of SLC-0111 and sunitinib profoundly reduced both tumor volume and the metastatic burden, which was a significant issue with sunitinib monotherapy. mdpi.com

Combination with Immunotherapy : The efficacy of immune checkpoint inhibitors can also be enhanced. In models of melanoma and triple-negative breast cancer, combining SLC-0111 with anti-PD1/anti-CTLA4 immunotherapy led to significantly improved outcomes. mdpi.com

The rationale for these combinations is often based on the biological role of the target. CAIX is highly expressed in hypoxic tumors, which are often resistant to standard chemo- and radiotherapy. signalchemlifesciences.com By inhibiting CAIX, SLC-0111 can disrupt the tumor's ability to survive in the acidic, low-oxygen microenvironment, thereby sensitizing it to the effects of other cytotoxic or immunomodulatory agents. signalchemlifesciences.commdpi.com These preclinical combination studies provide a strong foundation for evaluating similar strategies in clinical trials. mdpi.com

Emerging Research Frontiers and Future Perspectives for 3,4 Dimethoxybenzenesulfonamide

Interdisciplinary Research with Nanotechnology and Materials Science

The convergence of organic chemistry with nanotechnology and materials science has opened up new avenues for creating functional materials with tailored properties. While direct research on the integration of 3,4-Dimethoxybenzenesulfonamide into nanomaterials is still in its nascent stages, the broader field of functionalized nanoparticles provides a strong precedent for its potential applications.

Researchers have successfully functionalized magnetic iron oxide nanoparticles (Fe3O4 NPs) with various organic molecules to enhance their biocompatibility and utility in fields like targeted drug delivery and medical imaging. mdpi.comnih.gov For instance, Fe3O4 NPs have been coated with molecules like (3-aminopropylo)trietoksysilan (APTES) or N-carboxymethylchitosan (CMC) to act as nanocarriers for therapeutic agents. mdpi.comnih.gov The surface functionalization of these nanoparticles is crucial to prevent aggregation and to provide sites for further conjugation with bioactive molecules. researchgate.net The synthesis of Fe3O4 nanoparticles often involves methods like co-precipitation, which can be followed by coating with silica (B1680970) (SiO2) and further functionalization with amine groups (NH2) to create a versatile platform for various applications. mdpi.comajchem-a.com

The structural features of this compound, including its aromatic ring and sulfonamide group, make it a candidate for surface modification of nanoparticles. These functional groups could be exploited to alter the surface properties of nanomaterials, enhancing their dispersion in different media or providing specific interaction sites. The synthesis of derivatives, such as N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, highlights the chemical versatility of the 3,4-dimethoxybenzene moiety for creating new molecular architectures. researchgate.net

Future research could explore the use of this compound or its derivatives to functionalize nanoparticles for various applications. For example, its incorporation into magnetic nanoparticles could lead to novel contrast agents for magnetic resonance imaging (MRI) or platforms for hyperthermia-based cancer therapy. The sulfonamide group could also serve as a linker to attach other functional molecules, creating multifunctional nanosystems.

Table 1: Examples of Nanoparticle Functionalization and Potential Relevance

| Nanoparticle System | Functionalization Approach | Potential Application | Relevance to this compound |

| Fe3O4 Nanoparticles | Coating with APTES or CMC | Targeted drug delivery | The organic functional groups of this compound could be used for similar surface modifications. mdpi.comnih.gov |

| Fe3O4@SiO2-NH2 | Ultrasound-assisted coprecipitation and silica coating | MRI contrast agent | The sulfonamide moiety could be used to link to the nanoparticle surface, potentially influencing its magnetic or biocompatibility properties. mdpi.com |

| Fe3O4@SiO2-SO3H | Sulfonation of silica-coated nanoparticles | Heterogeneous catalyst | The inherent sulfonic acid precursor of the sulfonamide suggests a pathway for creating acidic functionalized nanoparticles. ajchem-a.com |

Sustainable Chemistry and Green Synthesis Paradigms

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. The synthesis of sulfonamides, traditionally reliant on potentially hazardous reagents and organic solvents, is a key area for the application of these principles. researchgate.net

Recent advancements have demonstrated the feasibility of synthesizing sulfonamides in an environmentally benign manner. One promising approach involves conducting the reaction in water, which eliminates the need for volatile and often toxic organic solvents. rsc.org This method uses equimolar amounts of amino compounds and arylsulfonyl chlorides with dynamic pH control, simplifying product isolation to mere filtration after acidification. rsc.org Such a process could be adapted for the synthesis of this compound, significantly reducing its environmental footprint.

Flow chemistry presents another green alternative for sulfonamide synthesis. acs.orgnih.gov This technique allows for rapid and efficient reactions in a continuous-flow meso-reactor, minimizing waste and improving scalability and safety. acs.orgnih.gov The optimization of flow setups can lead to the sequential synthesis of primary, secondary, and tertiary sulfonamides with high purity, often requiring only extraction and precipitation for isolation. acs.orgnih.gov

Furthermore, research into alternative reaction pathways that avoid the use of sulfonyl chlorides altogether is a key goal in green sulfonamide synthesis. researchgate.net The development of methods using more stable and less reactive sulfur sources would represent a significant step forward. The synthesis of related compounds, such as N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, which is prepared from 3,4-difluoroaniline (B56902) and 3,4-dimethoxybenzenesulfonyl chloride, provides a starting point for optimizing the synthesis of this compound itself using greener methodologies. nih.gov The use of ultrasound or microwave-assisted synthesis has also shown promise in accelerating reactions and improving yields in the synthesis of other sulfonamide derivatives. nih.govtandfonline.com

Table 2: Green Synthesis Strategies for Sulfonamides

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Synthesis in Water | Eliminates organic solvents, simplifies workup. rsc.org | Direct application to the reaction of 3,4-dimethoxyaniline (B48930) with a suitable sulfonylating agent. |

| Flow Chemistry | Rapid, scalable, safe, and minimizes waste. acs.orgnih.gov | Continuous production of this compound with high purity. |

| Microwave-Assisted Synthesis | Accelerated reaction times, often higher yields. tandfonline.com | Potential to improve the efficiency of the condensation reaction to form the sulfonamide bond. |

| Alternative Reagents | Avoidance of hazardous reagents like sulfonyl chlorides. researchgate.net | Development of novel synthetic routes using more benign sulfur sources. |

Future Directions in Biosensor and Chelation Chemistry

The sulfonamide functional group is not only a key pharmacophore but also possesses interesting properties for the development of biosensors and as a chelating agent for metal ions. These underexplored facets of this compound's chemistry present exciting avenues for future research.